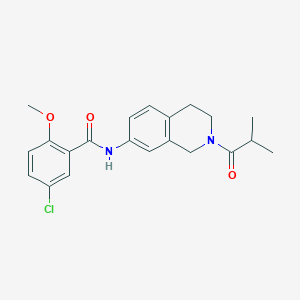

5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide, also known as CTIM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modification Techniques

Rh(III)-Catalyzed Oxidative Olefination

The process involves directed C-H bond activation of N-methoxybenzamides, demonstrating a mild, practical, and high-yielding method where the N-O bond acts as an internal oxidant. Changing the substituent of the directing/oxidizing group results in the selective formation of tetrahydroisoquinolinone products (Rakshit et al., 2011).

Photochemical Synthesis of Isoquinolin-3-ones

Utilizes N-chloroacetyl-3-hydroxybenzylamine in aqueous acetonitrile under irradiation to produce hydroxy-3-oxo-1,2,3,4-tetrahydroisoquinolines. This method extends to the synthesis of various isoquinoline derivatives, highlighting the versatility of photochemical reactions in creating complex isoquinoline structures (Ikeda et al., 1977).

Three-Component Synthesis via Relay Catalysis

This Rhodium(III)-catalyzed one-pot reaction combines N-methoxybenzamide, α-diazoester, and alkyne to synthesize isoquinoline derivatives through a mechanism involving successive O-alkylation and C-H activation processes. This represents an efficient method for constructing isoquinoline frameworks (Zhou, Jiang, & Wang, 2019).

Heck Reaction for Synthesis of Isoquinoline Derivatives

Demonstrates the use of the Heck reaction in cyclizing arylation products to yield isoquinoline derivatives, a method that can be employed for the synthesis of various isoquinoline-based compounds (Ture et al., 2011).

Potential Therapeutic Applications

Pharmacological Activities of Pyrazole Derivatives

Research on substituted pyrazole derivatives related to N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide explored their anti-inflammatory activities. This indicates the potential therapeutic applications of isoquinoline derivatives in treating inflammation (Abdulla et al., 2014).

Tubulin-Polymerization Inhibitors

Optimization of quinazoline derivatives with an isoquinoline moiety revealed their function as tubulin-polymerization inhibitors targeting the colchicine site, suggesting the role of isoquinoline derivatives in cancer therapy by disrupting microtubule formation (Wang et al., 2014).

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3/c1-13(2)21(26)24-9-8-14-4-6-17(10-15(14)12-24)23-20(25)18-11-16(22)5-7-19(18)27-3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFCEJCXEIRNCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2667131.png)

![5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2667136.png)

![(3-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2667138.png)

![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)

![(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667140.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2667141.png)

methanamine](/img/structure/B2667142.png)

![Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2667144.png)

![(3-Methoxyphenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2667151.png)